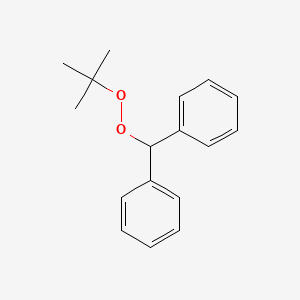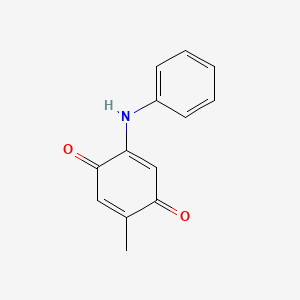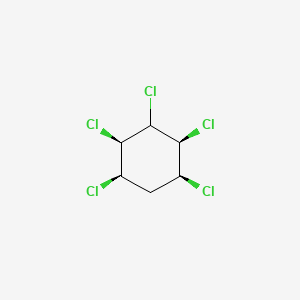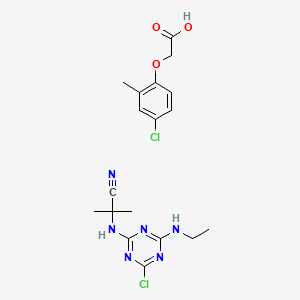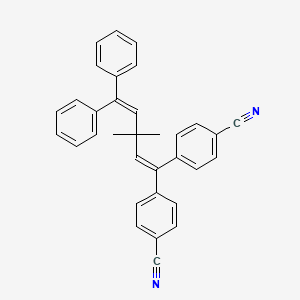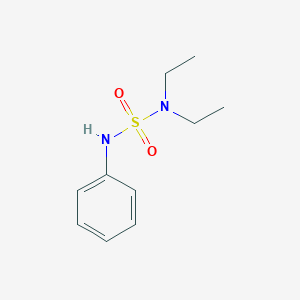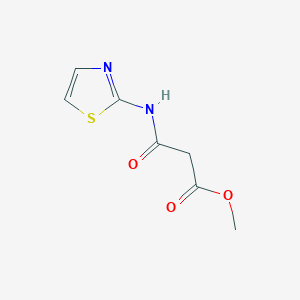
8-((Triphenylstannyl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Triphenylstannyl)oxy)quinoline is an organotin compound derived from quinoline. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The addition of the triphenylstannyl group to the quinoline structure enhances its chemical properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((Triphenylstannyl)oxy)quinoline typically involves the reaction of 8-hydroxyquinoline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl ether linkage. The general reaction scheme is as follows:
8-Hydroxyquinoline+Triphenyltin chloride→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the stannyl group is oxidized to form triphenyltin oxide.
Reduction: The compound can be reduced to form the corresponding quinoline derivative and triphenyltin hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide and oxidized quinoline derivatives.
Reduction: Triphenyltin hydride and reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-((Triphenylstannyl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-((Triphenylstannyl)oxy)quinoline involves its interaction with molecular targets through the stannyl group. The compound can form complexes with metal ions, which can influence various biochemical pathways. The stannyl group can also undergo redox reactions, affecting cellular processes.
類似化合物との比較
8-Hydroxyquinoline: A precursor to 8-((Triphenylstannyl)oxy)quinoline, known for its chelating properties.
8-Aminoquinoline: Another derivative of quinoline, used in antimalarial drugs.
8-Nitroquinoline: Known for its use in synthetic organic chemistry.
Uniqueness: this compound is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties. This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in both research and industrial applications.
特性
CAS番号 |
57883-71-3 |
|---|---|
分子式 |
C27H21NOSn |
分子量 |
494.2 g/mol |
IUPAC名 |
triphenyl(quinolin-8-yloxy)stannane |
InChI |
InChI=1S/C9H7NO.3C6H5.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-2-4-6-5-3-1;/h1-6,11H;3*1-5H;/q;;;;+1/p-1 |
InChIキー |
IZZZBUXADCIOKL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




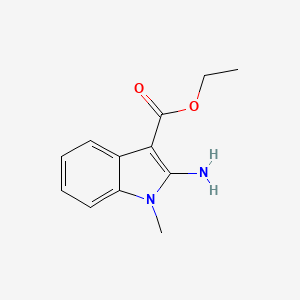
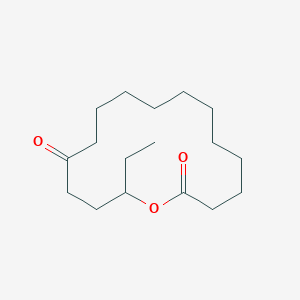
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
